
3-(Ethoxycarbonyl)-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethoxycarbonyl)-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, also known as EMCPA, is a carboxylic acid derived from pyrazole, a five-membered ring heterocyclic compound. It is an important organic compound that is widely used in various scientific research applications. It is a white crystalline solid that is soluble in hot water, ethanol, and acetone, and has a melting point of 110-112°C.
Wissenschaftliche Forschungsanwendungen
3-(Ethoxycarbonyl)-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has several scientific research applications. It is used in the synthesis of different heterocyclic compounds, such as pyrazoles, imidazoles, and oxazoles. It is also used in the synthesis of various pharmaceuticals, including antidiabetic, antimicrobial, and cardiovascular drugs. In addition, it is used as a reagent in the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides.
Wirkmechanismus
3-(Ethoxycarbonyl)-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid acts as an electrophile in the synthesis of various heterocyclic compounds. It reacts with nucleophiles, such as amines, alcohols, and thiols, to form the corresponding heterocyclic compounds. It can also react with other electrophiles, such as alkyl halides, to form the corresponding heterocyclic compounds.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation in mice. It has also been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of using 3-(Ethoxycarbonyl)-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be stored for long periods of time without degrading. However, it is important to note that this compound is a toxic compound and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for 3-(Ethoxycarbonyl)-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid research. One possibility is to further explore its potential as an antimicrobial agent. Another possibility is to explore its potential as a therapeutic agent for various diseases, such as cancer and diabetes. Additionally, further research could be conducted to explore its potential as a reagent for the synthesis of various polymers. Finally, further research could be conducted to explore its potential as a catalyst for various chemical reactions.
Synthesemethoden
3-(Ethoxycarbonyl)-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid can be synthesized through a two-step process. The first step involves the reaction of 3-methylphenylhydrazine with ethyl chloroformate to form the corresponding ethyl ester of 3-methylphenylhydrazine. This is followed by a reaction between the ethyl ester and ethyl cyanoacetate to form this compound.
Eigenschaften
IUPAC Name |
5-ethoxycarbonyl-2-(3-methylphenyl)-3,4-dihydropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-3-20-14(19)11-8-12(13(17)18)16(15-11)10-6-4-5-9(2)7-10/h4-7,12H,3,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDDHRDWNAPRTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

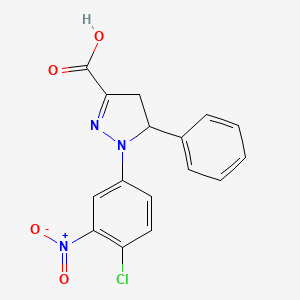
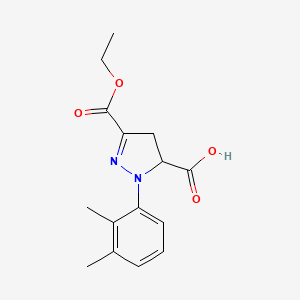

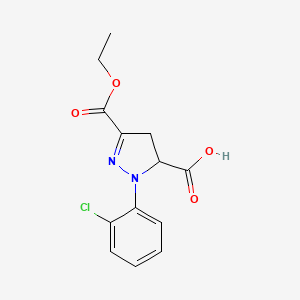
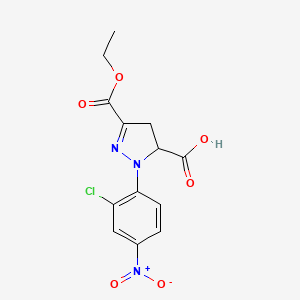
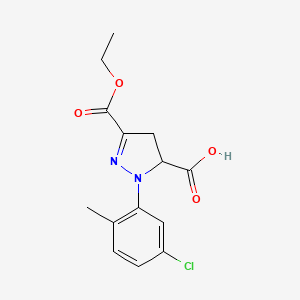
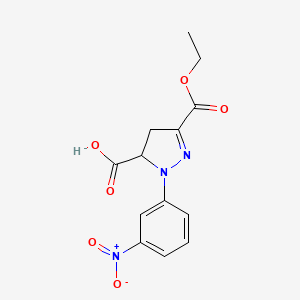
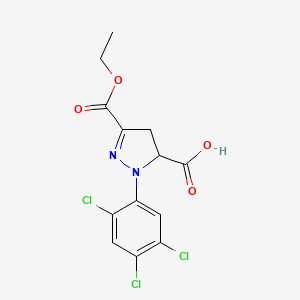


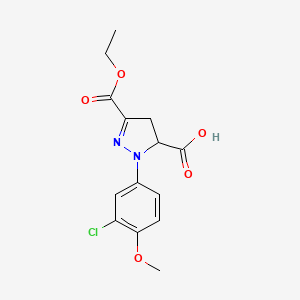
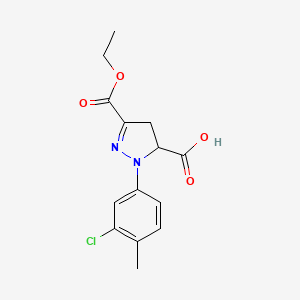

![3-(Ethoxycarbonyl)-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid](/img/structure/B6345247.png)